N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 269.4 g/mol. This compound is classified as an amine and is recognized for its potential applications in medicinal chemistry and organic synthesis. It is particularly noted for its structural features, which include a phenoxy group and a diethylamino moiety, contributing to its biological activities.
The compound is cataloged under the CAS number 63991-13-9 and is available through various chemical suppliers. It belongs to the class of compounds known as phenethylamines, which are characterized by a phenyl ring attached to an ethylamine chain. The presence of both the diethylamine and phenoxy groups makes this compound an interesting subject for research in both organic synthesis and pharmacology.
The synthesis of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine typically involves the reaction of 4-phenoxybenzyl chloride with N,N-diethyl-alpha-methylamine. This reaction is conducted under basic conditions, often utilizing sodium hydroxide or potassium carbonate to neutralize hydrochloric acid produced during the process.
In industrial settings, the synthesis may be optimized for large-scale production. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve yields. The reaction conditions typically involve elevated temperatures and pressures to enhance the reaction rate.
The molecular structure of N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine can be represented using various chemical notation systems:
The compound's structural characteristics include:
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine exerts its effects involves its interaction with biological targets, particularly in relation to its potential as a histamine antagonist. Research indicates that it may modulate growth in cancer cells by inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
The compound's action at cytochrome P450 3A4 suggests that it can affect drug metabolism pathways, thereby enhancing the efficacy of certain chemotherapeutic agents while potentially reducing their side effects.
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine exhibits typical characteristics associated with amines, such as volatility and solubility in organic solvents.
The chemical stability of this compound allows it to be used in various synthetic applications, while its ability to participate in oxidation and reduction reactions enhances its versatility in organic chemistry.
Property | Value |
---|---|
CAS Number | 63991-13-9 |
Molecular Formula | CHNO |
Molecular Weight | 269.4 g/mol |
IUPAC Name | N,N-diethyl-1-(4-phenoxyphenyl)ethanamine |
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine has a wide range of applications in scientific research:
This compound's diverse applications highlight its significance across multiple fields, from synthetic chemistry to medicinal research, making it a valuable subject for ongoing studies and development.
N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine emerged in the early 2010s as a structural analog of classical alpha-adrenergic antagonists like phenoxybenzamine, which was first repurposed in the 1970s for benign prostatic hyperplasia (BPH) treatment [1]. Its design capitalized on molecular modifications of the phenoxybenzylamine scaffold to circumvent drug control laws while retaining psychoactive properties. The compound appeared in online research chemical markets as a "legal high" alternative to controlled stimulants and adrenergic modulators, often marketed with ambiguous descriptors like "plant feeder" or "not for human consumption" to evade regulatory scrutiny. This emergence paralleled broader trends in synthetic drug development, where slight alterations to approved pharmacophores (e.g., alkyl chain extensions or ring substitutions) generated novel, unregulated entities with uncertain pharmacological profiles [3] [5].
Table 1: Structural Analogs in Adrenergic Ligand Development
Compound | Core Modification | Era of Emergence |
---|---|---|
Phenoxybenzamine | Chloroethylamine irreversible binder | 1970s (Medical) |
Phentolamine | Imidazoline reversible antagonist | 1980s (Medical) |
N,N-Diethyl-a-methyl-p-phenoxybenzylamine | Diethylamino + alpha-methyl | 2010s (Designer) |
The core structure of N,N-diethyl-alpha-methyl-p-phenoxybenzylamine comprises three critical domains:
Table 2: Pharmacophore Comparison with Reference Compounds
Pharmacophore Element | Phenoxybenzamine | Phentolamine | N,N-Diethyl-a-methyl-p-phenoxybenzylamine |
---|---|---|---|
Aromatic Anchor | p-Phenoxybenzyl | m-Tolyl | p-Phenoxybenzyl |
Linker | -CH₂- | -CH₂- | -CH(CH₃)- |
Amino Group | Tertiary (cyclic) | Secondary (imidazoline) | Tertiary (diethyl) |
Binding Mechanism | Irreversible | Reversible | Reversible |
Functional studies indicate that the diethyl-alpha-methyl variant exhibits 5-fold lower alpha-1 affinity (Ki ≈ 120 nM) than phenoxybenzamine (Ki ≈ 25 nM) but enhanced alpha-2 selectivity (alpha-1/alpha-2 ratio = 0.3 vs. 0.8 for phenoxybenzamine) [3]. This shift may derive from the compound’s preferential accommodation in alpha-2’s larger ligand-binding cleft, where the phenoxybenzyl group engages Tyr₃₈₄ and the diethylamine forms salt bridges with Asp₁₀₀ [1]. Notably, the alpha-methyl group’s steric bulk disrupts hydrogen bonding with Ser₃₁₉ in alpha-1 receptors, explaining reduced affinity at this subtype.
Critical knowledge gaps persist regarding this compound’s biological interactions:
Table 3: Critical Unaddressed Research Questions
Domain | Key Questions | Methodological Needs |
---|---|---|
Polypharmacology | Does off-target activity at non-adrenergic receptors contribute to behavioral effects? | Radioligand binding panels |
Metabolic Stability | Are active metabolites generated in mammalian systems? | Liver microsome assays + LC/MS |
Neurobehavioral Impact | Does chronic exposure induce receptor upregulation or behavioral sensitization? | Open-field tests, self-administration |
Signal Transduction | Does binding favor Gαi vs. Gαs coupling in alpha-2 subtypes? | BRET/FRET-based pathway assays |
Compounds Cited in Article:
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 13823-29-5
CAS No.: 541-25-3
CAS No.: